molecular formula C31H29N5O5 B2472619 benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 1321879-74-6

benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No. B2472619
CAS RN: 1321879-74-6
M. Wt: 551.603
InChI Key: LMYNOFFLANAQSQ-UHFFFAOYSA-N
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Description

Benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound . It contains a total of 75 bonds, including 46 non-H bonds, 26 multiple bonds, 8 rotatable bonds, 3 double bonds, and 23 aromatic bonds . The compound also includes 1 five-membered ring, 5 six-membered rings, 2 nine-membered rings, 1 aliphatic ester, and 1 urea .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups . The compound’s molecular formula is C25H25N5O4 .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been utilized in synthesizing new ring systems, such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine, demonstrating its utility in creating novel heterocyclic structures (Hesek & Rybár, 1994).
  • It serves as a precursor for the synthesis of various purinediones, such as 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, showcasing its versatility in synthetic organic chemistry (Ondrej et al., 1995).

Medicinal Chemistry

  • Derivatives of this compound have shown significant analgesic activity, indicating potential applications in the development of new analgesic agents (Zygmunt et al., 2015).
  • Its analogues have been synthesized and tested for anticancer activity, contributing to the exploration of new treatments in oncology (Hayallah, 2017).
  • The compound is part of the synthesis of substituted analogues that exhibit anti-inflammatory activity in specific models, suggesting a role in developing anti-inflammatory drugs (Kaminski et al., 1989).

Material Science and Chemistry

  • It contributes to the development of novel heterocyclic systems, such as pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole, showing its significance in material science (Dorokhov et al., 1991).
  • The compound has been involved in kinetic studies of hydrogen donors in acetonitrile, aiding in the understanding of reaction kinetics in organic chemistry (Fu et al., 2022).

Pharmaceutical Development

  • Its derivatives have been studied for their potential as anti-HIV agents, contributing to the research in antiretroviral therapy (Mizuhara et al., 2012).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, as well as its synthesis and chemical properties. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in various fields, including medicine and pharmacology .

properties

IUPAC Name

benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5/c1-21-17-34(23-13-15-25(16-14-23)41-24-11-7-4-8-12-24)30-32-28-27(35(30)18-21)29(38)36(31(39)33(28)2)19-26(37)40-20-22-9-5-3-6-10-22/h3-16,21,27-28,30,32H,17-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCISFPHKWNCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C3C(NC2N(C1)C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OCC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

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